

4-Bromo-2-hydroxypyrimidine chemical properties and structure

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Compound of Interest

Compound Name: 4-Bromo-2-hydroxypyrimidine

Cat. No.: B1603805

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An In-depth Technical Guide to **4-Bromo-2-hydroxypyrimidine**: Properties, Reactivity, and Applications

Introduction

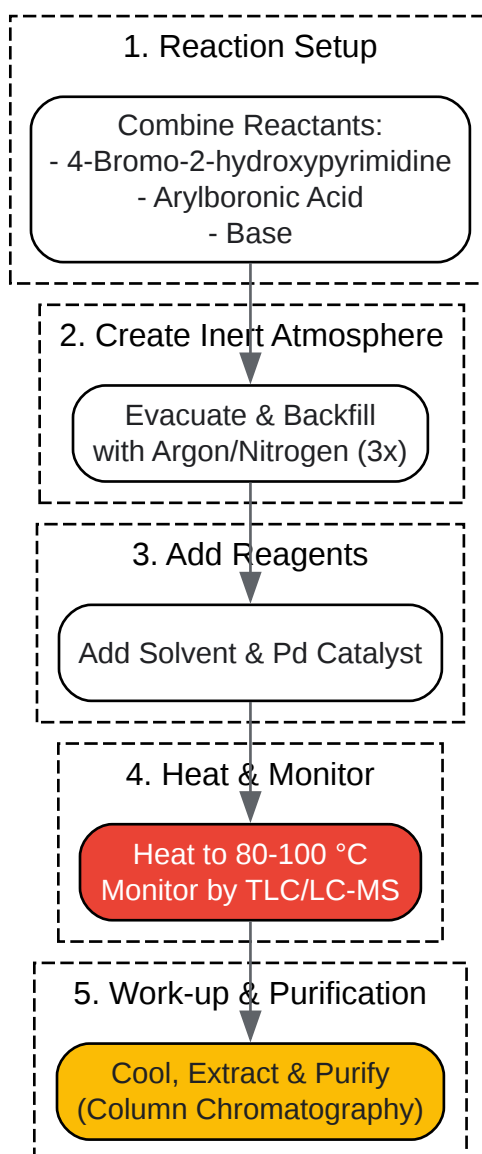
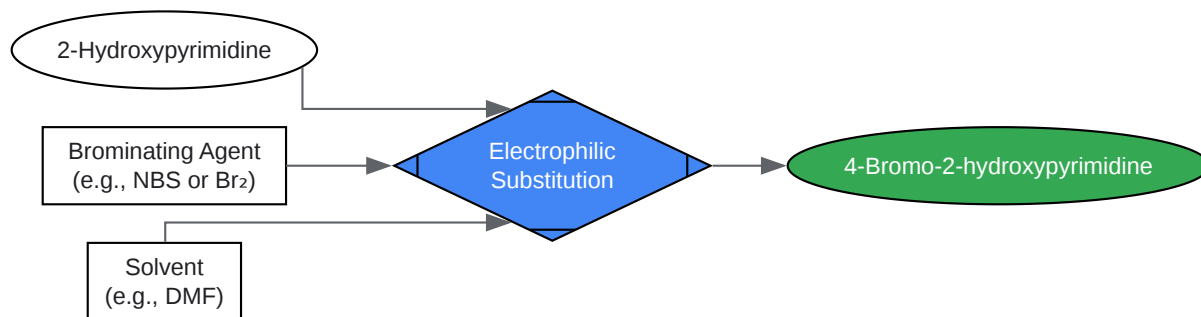
4-Bromo-2-hydroxypyrimidine (CAS No: 548767-83-5) is a functionalized heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry, drug discovery, and materials science.^[1] As a derivative of pyrimidine, a core component of nucleic acids, this molecule serves as a versatile and strategic building block for the synthesis of more complex chemical entities.^{[1][2]} Its unique substitution pattern, featuring a reactive bromine atom at the C4 position and a hydroxyl group at the C2 position, provides two distinct sites for chemical modification. This dual functionality allows for the regioselective synthesis of a wide array of derivatives, making it an invaluable intermediate in the development of novel pharmaceutical agents and specialty chemicals.^{[1][2]} This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and key applications, tailored for researchers and scientists in the chemical and pharmaceutical industries.

Chemical Structure and Properties

Molecular Structure and Tautomerism

The chemical structure of **4-Bromo-2-hydroxypyrimidine** is defined by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with a bromine atom at position 4 and a hydroxyl group at position 2. A critical feature of this and other

hydroxypyrimidines is the existence of lactam-lactim tautomerism.[1][3] The molecule exists in a dynamic equilibrium between the aromatic hydroxyl (lactim) form, 4-bromo-pyrimidin-2-ol, and the non-aromatic keto (lactam) form, 4-bromo-1H-pyrimidin-2-one. Spectroscopic and theoretical studies have shown that in solution, the lactam form is generally predominant.[4][5] This equilibrium is fundamental to its reactivity and biological interactions, as the two forms present different hydrogen bonding capabilities and electronic properties.[1]



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